molecular formula C15H10O7 B091113 6-Hydroxyluteolin CAS No. 18003-33-3

6-Hydroxyluteolin

Cat. No. B091113
CAS RN: 18003-33-3
M. Wt: 302.23 g/mol
InChI Key: VYAKIUWQLHRZGK-UHFFFAOYSA-N
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Description

6-Hydroxyluteolin is a flavonoid compound . It belongs to the class of organic compounds known as flavones, which are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one .


Synthesis Analysis

The synthesis of 6-Hydroxyluteolin involves biotransformation in hydrophilic organic solvents. Bacillus cereus A46 cells showed high activity and stability in 5–20% (v/v) DMSO with 90–98% conversion rates of luteolin glycosides .


Molecular Structure Analysis

The molecular weight of 6-Hydroxyluteolin is 302.24 and its formula is C15H10O7 . The structure includes a 2-phenylchromen-4-one backbone .


Chemical Reactions Analysis

6-Hydroxyluteolin has been found to interact with immune cell checkpoints. In a study, it was found to be one of the best immune cell checkpoint inhibitors, targeting three checkpoints .


Physical And Chemical Properties Analysis

6-Hydroxyluteolin has a density of 1.8±0.1 g/cm3, a boiling point of 706.4±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C . It also has a molar refractivity of 73.6±0.3 cm3, a polar surface area of 127 Å2, and a molar volume of 171.4±3.0 cm3 .

Scientific Research Applications

  • 6-Hydroxyluteolin is present in several highly specialized herbaceous families as a leaf constituent, indicating its widespread occurrence in the Plantaginaceae, Globulariaceae, Labiatae, Buddleiaceae, and Valerianaceae families. This distribution suggests its importance in plant physiology and taxonomy (Harborne & Williams, 1971).

  • The compound 6-Hydroxyluteolin-7-O-(1''-alpha-rhamnoside) was isolated from Vriesea sanguinolenta, a Central American epiphyte, indicating its significance in plant biochemistry and potential for further pharmacological exploration (Bringmann et al., 2000).

  • Research on Thymbra spicata led to the isolation of new compounds related to 6-Hydroxyluteolin, expanding our understanding of the chemical diversity of flavonoids in plant species (Miski, Ulubelen, & Mabry, 1983).

  • 6-Hydroxyluteolin's presence in leaf extracts of Valerianella species supports new systematic arrangements in taxonomy, correlating with recent cytological and morphological findings (Greger & Ernet, 1973).

  • In neuroscience, the neurotoxin 6-hydroxydopamine (6-OHDA), which is structurally related to 6-Hydroxyluteolin, is used to study the effects of specific destruction of dopamine neurons in the brain. This research is crucial in understanding diseases like Parkinson's (Schwarting & Huston, 1996).

  • The identification of 6-Hydroxyflavones in various species of Crocus suggests a significant role in the flavonoid profile of this plant family, contributing to our understanding of plant biochemistry (Harborne & Williams, 1984).

Safety And Hazards

6-Hydroxyluteolin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

6-Hydroxyluteolin has shown potential in various areas of research. For instance, it has been found to have an inhibitory effect on aldose reductase, suggesting potential applications in the treatment of conditions like cataracts . Additionally, it has been found to interact with immune cell checkpoints, suggesting potential applications in immunotherapy . Further in vitro and in vivo validation is needed to develop it as an immunotherapeutic .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)11-4-9(18)13-12(22-11)5-10(19)14(20)15(13)21/h1-5,16-17,19-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAKIUWQLHRZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170900
Record name 6-Hydroxyluteolin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Hydroxyluteolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6-Hydroxyluteolin

CAS RN

18003-33-3
Record name 6-Hydroxyluteolin
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Record name 6-Hydroxyluteolin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxyluteolin
Source EPA DSSTox
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Record name 6-HYDROXYLUTEOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1XT53489D
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Record name 6-Hydroxyluteolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

284 °C
Record name 6-Hydroxyluteolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,480
Citations
JB Harborne, CA Williams - Phytochemistry, 1971 - Elsevier
… specialized herbaceous families has shown that 6-hydroxyluteolin is present in the majority … In Globularia, 6-hydroxyluteolin was found in leaves of all of the eleven species surveyed; in …
Number of citations: 119 www.sciencedirect.com
SJ Kellam, KA Mitchell, JW Blunt, MHG Munro… - Phytochemistry, 1993 - Elsevier
… From these observations the structure of 1 was determined to be 6-hydroxyluteolin-7ObD-XylOpyITinOSyl[ 1-+2]+D-glucopyranoside (6hydroxyluteolin 7-sambubioside). The required …
Number of citations: 29 www.sciencedirect.com
D de Beer, E Joubert, CJ Malherbe, DJ Brand - Journal of Chromatography …, 2011 - Elsevier
… HPLC to isolate 6-hydroxyluteolin-7-O-β-glucoside (a major antioxidant) and quercetagetin-7-O-β-glucoside (a minor compound present in CCC fraction containing 6-hydroxyluteolin-7-…
Number of citations: 51 www.sciencedirect.com
JB Harborne, CA Williams - Zeitschrift für Naturforschung C, 1984 - degruyter.com
… Three new glycosides have been characterised: 6 -hydroxyluteolin 7-rhamnosylglucoside, … two known glycosides: 6 -hydroxyluteolin 7-glucoside and 6 -hydroxyluteolin 7-methyl ether 6 …
Number of citations: 35 www.degruyter.com
A Ulubelen, M Miski, TJ Mabry - Journal of Natural Products, 1981 - ACS Publications
… 6-hydroxyluteolin 5-/3-D-glucoside along with cirsilineol, eupatilin, diosmetin and 6-hydroxyluteolin … ), and the 7-and 5-j3-D-glucosides of 6-hydroxyluteolin. The latter compound is new. …
Number of citations: 31 pubs.acs.org
NE Es‐Safi, L Kerhoas… - Rapid Communications in …, 2005 - Wiley Online Library
… this study were 6-hydroxyluteolin 7-O-glucoside (1) and 6-hydroxyluteolin 7-O-glucosyl-(1 → 3)-glucoside (2) (Fig. 1). The two compounds are 6-hydroxyluteolin glycosides containing …
B Klimek - Phytochemistry, 1988 - Elsevier
… The aglycones were identified as apigenin, luteolin and 6-hydroxyluteolin. Structural … ) revealed 6-hydroxyluteolin 7sophoroside and two new acylated derivatives, 6-hydroxyluteolin 7-6'…
Number of citations: 21 www.sciencedirect.com
G Bringmann, M Ochse, G Zotz, K Peters, EM Peters… - Phytochemistry, 2000 - Elsevier
… This chain of arguments was analogously applied to the heptaacetyl derivative 2, and this led in conclusion to the structure of 6-hydroxyluteolin-7-O-(1′′-α-rhamnoside) (1) for the …
Number of citations: 28 www.sciencedirect.com
FA Tomás-Barberán, RJ Grayer-Barkmeijer, MI Gil… - Phytochemistry, 1988 - Elsevier
… of highly specialized herbaceous families belonging to the Dicotyledoneae showed that the presence of 6-hydroxyluteolin … (6-hydroxyluteolin … (in these two species as 6-hydroxyluteolin …
Number of citations: 109 www.sciencedirect.com
KA Mitchell, KR Markham, MJ Bayly - Phytochemistry, 1999 - Elsevier
… with a 7-O-glycosylated 6-hydroxyluteolin formulation. One proton … The 6-hydroxyluteolin-O-dipentoside formulation was … The site of attachment of the first xylose to 6-hydroxyluteolin is …
Number of citations: 7 www.sciencedirect.com

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